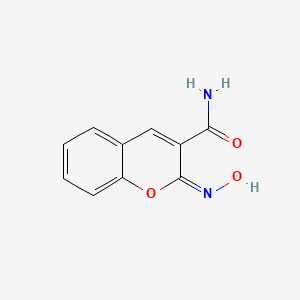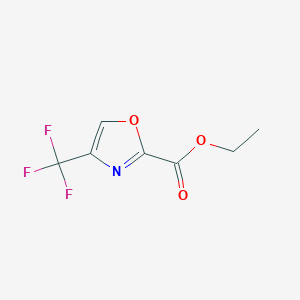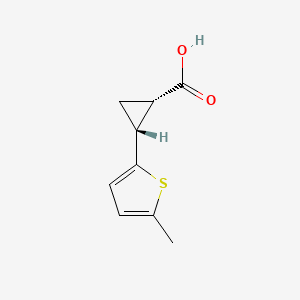![molecular formula C13H7ClN2O2S2 B11715733 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as a sulfanyl group linking the phenyl ring to the benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[(2-Chloro-4-aminophenyl)sulfanyl]-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-Chloro-N-[2-(trifluoromethyl)benzyl]acetamide
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the benzothiazole moiety also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H7ClN2O2S2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S2/c14-9-7-8(16(17)18)5-6-11(9)19-13-15-10-3-1-2-4-12(10)20-13/h1-7H |
InChI Key |
LJAQVPHBTLUARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
